molecular formula C5H9NO2 B096247 1-(Hydroxymethyl)pyrrolidin-2-one CAS No. 15438-71-8

1-(Hydroxymethyl)pyrrolidin-2-one

Cat. No. B096247
CAS RN: 15438-71-8
M. Wt: 115.13 g/mol
InChI Key: PJEXUIKBGBSHBS-UHFFFAOYSA-N
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Description

1-(Hydroxymethyl)pyrrolidin-2-one is a versatile chemical intermediate that has been utilized in the synthesis of various heterocyclic compounds. It serves as a key building block in the construction of complex molecules that exhibit a wide range of biological activities. The compound is characterized by the presence of a hydroxymethyl group attached to a pyrrolidin-2-one ring, which is a fully hydrogenated five-membered lactam structure.

Synthesis Analysis

The synthesis of derivatives of 1-(Hydroxymethyl)pyrrolidin-2-one has been reported through various methods. A practical large-scale synthesis of (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol, a related compound, was achieved via asymmetric 1,3-dipolar cycloaddition, followed by reduction steps without the need for chromatography . Another approach involved the synthesis of chlorinated 2-(hydroxymethyl)pyrroles through aromatization and reduction of pyrrolines and pyrroles . Additionally, substituted 2-(Hydroxymethyl)-2,3-dihydrofuro[2,3-b]pyridines were synthesized using an intramolecular inverse electron demand Diels-Alder reaction .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques. For instance, the crystal structure of a derivative, (2S,2'S,4'R)-2-(1-Hydroxy-1-ethylpropyl)-1-[(1'-p-tosyl-4'-hydroxypyrrolidin-2'-yl)methyl]pyrrolidine, was determined through single-crystal X-ray diffraction, revealing intermolecular hydrogen bonds that contribute to the formation of a supramolecular structure .

Chemical Reactions Analysis

1-(Hydroxymethyl)pyrrolidin-2-one and its derivatives undergo a variety of chemical reactions. For example, the compound N-(Pyren-1-ylmethyl)-(3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol was synthesized and incorporated into oligodeoxynucleotides to form intercalating nucleic acids (INAs), which showed differential stability in DNA and RNA duplexes . Another study reported the synthesis of 1-aminocarbonylmethyl-5-aryl-4-aroyl-3-hydroxy-3-pyrrolin-2-ones, demonstrating the high reactivity of the hydroxymethyl group in nucleophilic addition reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(Hydroxymethyl)pyrrolidin-2-one derivatives are influenced by the presence of the hydroxymethyl group and the pyrrolidin-2-one ring. These properties have been studied through various analytical techniques, including NMR spectroscopy and mass spectrometry. For instance, the synthesis and properties of 1-aminocarbonylmethyl-5-aryl-4-aroyl-3-hydroxy-3-pyrrolin-2-ones were investigated, revealing the enol form as the predominant structure . The crystal structure of 3'-[(4-Fluorophenyl)carbonyl]-5'-(hydroxymethyl)-4’-phenyl spiro[indole-3,2'-pyrrolidin]-2(1H)-one was also determined, showing the planarity of the molecule and the presence of intra- and inter-hydrogen bonds .

Scientific Research Applications

  • Scientific Field: Medicinal Chemistry

    • 1-(Hydroxymethyl)pyrrolidin-2-one is a five-membered lactam present in both natural and synthetic compounds . It has many applications in the synthesis of chemical and pharmaceutical intermediates .
    • This compound has diverse pharmacological activities such as antifungal, antibacterial, anticonvulsant, anticancer .
    • Pyrrolidin-2-ones have been used in the synthesis of various alkaloids and unusual β-amino acids such as statin and its derivatives .
  • Scientific Field: Organic Chemistry

    • Pyrrolidin-2-one is a versatile lead compound for designing powerful bioactive agents .
    • Numerous methods for the synthesis of pyrrolones and pyrrolidinones offer a great scope in the field of medicinal chemistry .
    • This group of compounds has diverse biological activities like antimicrobial, anti-inflammatory, anticancer, antidepressant, anticonvulsant, etc .
  • Scientific Field: Organic & Biomolecular Chemistry

    • In a study published in the Organic & Biomolecular Chemistry journal, a selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the cascade reactions of N-substituted piperidines was presented .
    • The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
    • Interestingly, either pyrrolidin-2-ones or 3-iodopyrroles could be obtained selectively from the same substrates, and the selectivity was easily tuned by using a specific oxidant and additive .
  • Scientific Field: Industrial Applications

    • 1-(Hydroxymethyl)pyrrolidin-2-one is also used in industrial applications .
    • It is often used as a versatile synthon in organic synthesis due to its inherently rich reactivity .
    • Iodo-substituted pyrroles, which can be synthesized from pyrrolidin-2-ones, are highly valuable intermediates in the synthesis of drugs, dyes, pigments, and other fine chemicals .
  • Scientific Field: Synthetic Chemistry

    • Pyrrolidin-2-ones are common structural motifs widely encountered in natural products and synthetic compounds possessing potent biological activities and diverse functional properties .
    • They are routinely used as versatile synthons in organic synthesis due to their inherently rich reactivity .
    • A number of synthetic approaches toward pyrrolidin-2-ones have been established, which mainly included: amination and cyclization of functionalized acyclic substrates, oxidation of pyrrolidine derivatives, ring expansion of β-lactams or cyclopropylamides .
  • Scientific Field: Drug Synthesis

    • Iodo-substituted pyrroles, which can be synthesized from pyrrolidin-2-ones, are highly valuable intermediates in the synthesis of drugs, dyes, pigments, and other fine chemicals .
    • Traditionally, iodopyrroles are accessed either by electrophilic iodination of the existing pyrrole unit or through electrophilic iodocyclization of functionalized acyclic substrates .

Safety And Hazards

The compound has been classified with the GHS07 pictogram and carries the signal word “Warning”. Hazard statements associated with it include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

properties

IUPAC Name

1-(hydroxymethyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c7-4-6-3-1-2-5(6)8/h7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJEXUIKBGBSHBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7065887
Record name 2-Pyrrolidinone, 1-(hydroxymethyl)-
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Molecular Weight

115.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Hydroxymethyl)pyrrolidin-2-one

CAS RN

15438-71-8
Record name N-(Hydroxymethyl)-2-pyrrolidone
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Record name 2-Pyrrolidinone, 1-(hydroxymethyl)-
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Record name N-Methylolpyrrolidone
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Record name 2-Pyrrolidinone, 1-(hydroxymethyl)-
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Record name 2-Pyrrolidinone, 1-(hydroxymethyl)-
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Record name 1-(hydroxymethyl)pyrrolidin-2-one
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Record name N-METHYLOLPYRROLIDONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
SV Vorobyev, OV Primerova, SY Bylikin… - Arabian Journal of …, 2021 - Elsevier
Six novel lactamomethyl derivatives of 2,5-dimethylphenol and 2,3,5-trimethylphenol were prepared with moderate yields by the reaction of corresponding phenols with 1-(…
Number of citations: 2 www.sciencedirect.com
HS Dang, BP Roberts - Journal of the Chemical Society, Perkin …, 2002 - pubs.rsc.org
Compounds of the type ROCH2X, in which the substituent X is an electron-donating alkoxy, aryl or amido group, undergo thiol-catalysed radical-chain decomposition to give RH and …
Number of citations: 1 pubs.rsc.org
V Juvekar, KT Kim, YD Gong - Bulletin of the Korean Chemical …, 2017 - Wiley Online Library
A very effective process on Pyroacm resin was developed for solid‐phase peptide synthesis ( SPPS ) of C‐terminal cysteine and cysteine ester peptides. The process uses cysteine side …
Number of citations: 3 onlinelibrary.wiley.com

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